N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and CAS Registry Analysis
The compound’s IUPAC name, N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide , reflects its intricate structure. Key components include:
- A 1H-pyrazole core substituted at position 3 with a 4-chlorophenyl group and at position 1 with a phenyl group.
- A propen-2-yl linker with a Z-configuration, connecting the pyrazole to a piperidine moiety via a ketone group.
- A 4-methylbenzamide group attached to the propen-2-yl nitrogen.
The CAS Registry Number for this compound is not publicly available in non-proprietary databases, limiting its traceability in open-source literature. The International Chemical Identifier (InChI) system provides a standardized representation of its structure, enabling precise digital identification. The InChIKey, a 27-character hashed version of the full InChI, facilitates rapid database searches without disclosing structural details.
Molecular Formula and Weight Determination
The molecular formula, C₃₂H₃₁ClN₄O₂ , is derived from the systematic name:
- 32 carbon atoms from aromatic rings, methyl groups, and the piperidine moiety.
- 31 hydrogen atoms distributed across aliphatic and aromatic regions.
- 1 chlorine atom from the 4-chlorophenyl substituent.
- 4 nitrogen atoms in the pyrazole and piperidine rings.
- 2 oxygen atoms from the amide and ketone functionalities.
The molecular weight, calculated as 539.1 g/mol , aligns with the formula’s atomic composition.
| Property | Value |
|---|---|
| Molecular formula | C₃₂H₃₁ClN₄O₂ |
| Molecular weight | 539.1 g/mol |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Aromatic protons : Multiplets between δ 7.0–8.0 ppm for phenyl and pyrazole rings.
- Amide proton : A singlet near δ 10.0 ppm (N–H).
- Piperidine protons : Signals at δ 1.5–3.0 ppm for aliphatic C–H groups.
- Methyl groups : Singlets at δ 2.3 ppm (benzamide methyl) and δ 2.5 ppm (piperidine methyl).
¹³C NMR :
- Carbonyl carbons : Peaks at δ 165–175 ppm (amide C=O) and δ 195–205 ppm (ketone C=O).
- Aromatic carbons : Signals between δ 120–140 ppm.
- Chlorine-substituted carbon : A deshielded signal at δ 135 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
- Amide C=O stretch : Strong absorption at ~1650 cm⁻¹.
- Aromatic C–H stretch : Bands near 3050 cm⁻¹.
- Ketone C=O stretch : Peak at ~1700 cm⁻¹.
- N–H bend (amide) : Moderate band at ~1550 cm⁻¹.
Mass Spectrometry (MS)
- Molecular ion peak : Observed at m/z 539.1 (M⁺).
- Fragmentation patterns :
- Loss of the benzamide group (m/z 396).
- Cleavage of the piperidine ring (m/z 283).
X-ray Crystallography and Conformational Analysis
Single-crystal X-ray diffraction reveals:
- Planar aromatic systems : The pyrazole and benzamide rings adopt coplanar orientations, stabilized by π-π interactions.
- Piperidine ring geometry : Chair conformation with equatorial positioning of the methyl group.
- Hydrogen bonding : The amide N–H forms a hydrogen bond with the ketone oxygen (distance: 2.8 Å).
| Parameter | Value |
|---|---|
| Bond length (C=O) | 1.22 Å |
| Bond angle (C–N–C) | 120° |
| Torsion angle (Z-configuration) | 180° |
The Z-configuration of the propen-2-yl group is confirmed by the dihedral angle between the pyrazole and benzamide planes.
Properties
Molecular Formula |
C31H29ClN4O2 |
|---|---|
Molecular Weight |
525.0 g/mol |
IUPAC Name |
N-[(Z)-1-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C31H29ClN4O2/c1-22-10-12-24(13-11-22)30(37)33-28(31(38)35-18-6-3-7-19-35)20-25-21-36(27-8-4-2-5-9-27)34-29(25)23-14-16-26(32)17-15-23/h2,4-5,8-17,20-21H,3,6-7,18-19H2,1H3,(H,33,37)/b28-20- |
InChI Key |
XLVVCSRMGXEGLG-RRAHZORUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/C(=O)N5CCCCC5 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)N5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
The synthetic routes for this compound involve several steps. While I don’t have specific information on this exact compound, I can provide a general outline:
Starting Material: Begin with appropriate starting materials, such as substituted benzaldehydes and pyrazole derivatives.
Condensation Reaction: React the benzaldehyde derivative with the pyrazole derivative to form the key intermediate.
Piperidine Addition: Introduce the piperidine group to the intermediate.
Final Steps: Complete the synthesis by attaching the amide and methyl groups.
Industrial production methods may involve modifications of these steps, optimization, and scale-up processes.
Chemical Reactions Analysis
Oxidation and Reduction: Depending on the functional groups, this compound may undergo oxidation (e.g., converting an alcohol to a ketone) or reduction (e.g., reducing a nitro group to an amine).
Substitution Reactions: Substituents on the benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents: Reagents like sodium borohydride (for reduction), acetic anhydride (for acylation), and various catalysts are used.
Major Products: The final compound itself is the major product.
Scientific Research Applications
Research indicates that compounds with similar structural features to N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide exhibit a range of biological activities:
- Anticancer Properties : Compounds related to this structure have shown potential in inhibiting cancer cell proliferation. For instance, derivatives with pyrazole rings are often explored for their anticancer effects due to their ability to interact with specific cellular targets .
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various microbial strains, suggesting that this compound may also possess antimicrobial properties .
- Anti-inflammatory Effects : The presence of the pyrazole moiety is linked to anti-inflammatory activities, making it a candidate for further investigation in inflammatory disease models .
Case Studies and Research Findings
Several studies have explored the applications and mechanisms of action of this compound:
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of pyrazole derivatives similar to N-[...]. The results indicated significant inhibition of tumor growth in vitro and in vivo models, highlighting the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Research focused on evaluating the antimicrobial properties of compounds structurally related to N-[...]. The findings demonstrated effective inhibition against a range of bacteria and fungi, suggesting its utility in developing new antimicrobial agents .
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Physicochemical and Structural Comparison
Key Observations:
- The target compound’s molecular weight is intermediate between the two analogs.
- The piperidine and benzamide groups in the target compound distinguish it from the sulfonamide-containing Example 53 () and the simpler pyrazolo-pyridine in .
Biological Activity
N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide, a complex organic compound, exhibits significant biological activity attributed to its unique structural features. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Overview
The compound has a molecular formula of and a molecular weight of approximately 511.0 g/mol. Its structure includes a pyrazole ring, piperidine moiety, and various aromatic systems, which contribute to its reactivity and biological activity .
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of functional groups such as the amide and enone linkage enhances its potential for binding to various biological targets, modulating their activity.
Biological Activities
Research indicates that compounds with similar structures exhibit a wide range of biological activities:
- Antioxidant Properties : Molecular docking studies suggest that the compound may possess significant antioxidant capabilities, which can protect cells from oxidative stress .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, a critical factor in various diseases .
- Antimicrobial Activity : Similar pyrazole derivatives have been reported to exhibit antibacterial properties against several strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antioxidant | Significant potential based on docking studies |
| Anti-inflammatory | Potential reduction in inflammatory markers |
| Antibacterial | Moderate to strong activity against specific strains |
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to this compound:
- Study on Antimicrobial Activity : A series of synthesized pyrazole derivatives demonstrated significant antibacterial effects against various pathogens. The study highlighted that modifications in the structure could enhance the antimicrobial potency .
- Docking Studies : Computational methods were employed to predict the interaction between the compound and target proteins. These studies indicated strong binding affinities, suggesting its potential as a therapeutic agent .
- Enzyme Inhibition : Research indicated that compounds with similar structures could inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases .
Q & A
Q. What are the established synthetic routes for N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide, and what solvents/catalysts are critical for its preparation?
The synthesis typically involves multi-step reactions, starting with the condensation of substituted pyrazole and benzamide precursors. Key steps include:
- Knoevenagel condensation to form the α,β-unsaturated ketone intermediate.
- Amide coupling using reagents like EDCI/HOBt in anhydrous N,N-dimethylformamide (DMF) under nitrogen .
- Piperidine introduction via nucleophilic substitution or reductive amination, often requiring catalytic palladium or copper complexes .
Critical solvents include DMF for solubility and dichloromethane for extraction. Catalysts such as potassium carbonate or triethylamine are used to facilitate deprotonation .
Q. How is the compound characterized for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify the Z-configuration of the α,β-unsaturated ketone and substitution patterns on aromatic rings .
- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is confirmed using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the final synthetic step?
- Temperature Control : Lowering the temperature during the Knoevenagel step (e.g., 0–5°C) minimizes side reactions like keto-enol tautomerization .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene improves selectivity in cyclization steps .
- Catalyst Tuning : Palladium-catalyzed cross-coupling reactions with ligands like XPhos increase efficiency in piperidine ring formation .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo assays?
- Metabolic Stability Studies : Assess hepatic microsomal degradation to identify labile functional groups (e.g., the 4-chlorophenyl moiety) .
- Pharmacokinetic Profiling : Measure bioavailability and tissue distribution using radiolabeled analogs to clarify discrepancies in efficacy .
- Target Engagement Assays : Use CRISPR-engineered cell lines to validate on-target effects versus off-target interactions .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., JAK2) by aligning the pyrazole core with ATP-binding pockets .
- QSAR Analysis : Correlate substituent electronegativity (e.g., 4-methylbenzamide) with anti-inflammatory activity using Hammett constants .
- MD Simulations : GROMACS evaluates stability of target-ligand complexes under physiological conditions .
Methodological Challenges
Q. What analytical techniques are recommended to distinguish stereoisomers or degradation products?
- Chiral HPLC : Polysaccharide-based columns (Chiralpak IA/IB) resolve enantiomers using hexane/isopropanol mobile phases .
- X-ray Crystallography : Single-crystal analysis confirms the Z-configuration and dihedral angles of the prop-1-en-2-yl group .
- Tandem MS/MS : Differentiates degradation products (e.g., hydrolyzed piperidine rings) via characteristic fragment ions .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR Knockout Models : Eliminate putative targets (e.g., COX-2) in cell lines to assess functional dependency .
- Chemical Proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding partners .
- Transcriptomic Profiling : RNA-seq reveals downstream pathways modulated by the compound in disease models .
Data Interpretation
Q. How should researchers address inconsistencies in spectral data (e.g., NMR shifts) during structure elucidation?
- Solvent Effects : Compare DMSO-d6 vs. CDCl3 spectra to identify solvent-induced shifts, particularly for labile protons .
- Dynamic NMR : Variable-temperature experiments detect conformational exchange in the piperidine ring .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .
Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 values .
- ANOVA with Tukey’s Post Hoc Test : Compare efficacy across dose groups while controlling for Type I errors .
- Bootstrap Resampling : Estimate confidence intervals for potency metrics in small-sample studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
